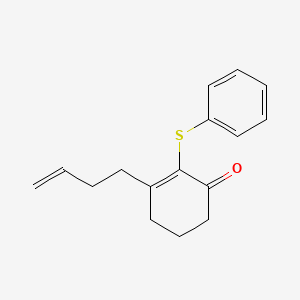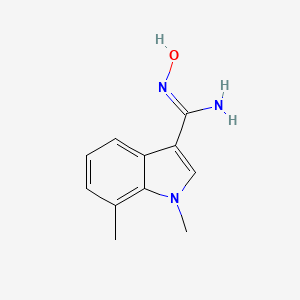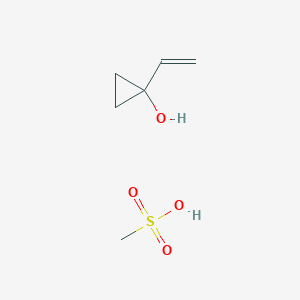![molecular formula C15H15NO4 B14281570 2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one CAS No. 138040-06-9](/img/structure/B14281570.png)
2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is a complex organic compound with a unique structure that includes a nitro group, an allyloxy group, and a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one typically involves multiple steps, starting with the preparation of the biphenyl core. The nitro group is introduced through nitration reactions, while the allyloxy group is added via etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2’-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The allyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
2’-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2’-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The allyloxy group may also play a role in modulating the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitro-substituted biphenyl derivatives and allyloxy-substituted aromatic compounds. Examples include:
- 2’-Nitro-4,5-dihydro[1,1’-biphenyl]-2(3H)-one
- 6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one
Uniqueness
What sets 2’-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1’-biphenyl]-2(3H)-one apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both a nitro group and an allyloxy group in the same molecule allows for diverse chemical transformations and interactions.
Propiedades
Número CAS |
138040-06-9 |
|---|---|
Fórmula molecular |
C15H15NO4 |
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)-3-prop-2-enoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C15H15NO4/c1-2-10-20-14-9-5-8-13(17)15(14)11-6-3-4-7-12(11)16(18)19/h2-4,6-7H,1,5,8-10H2 |
Clave InChI |
HUVZZXCXTUONAA-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C(=O)CCC1)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)










